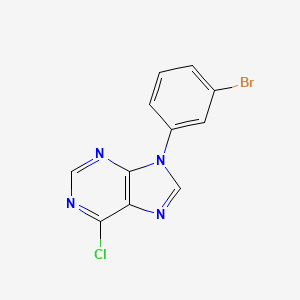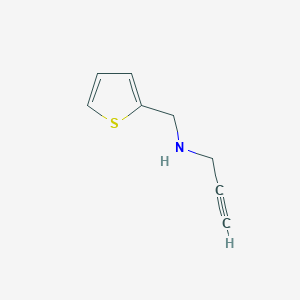
4-(Methoxy-D3)benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Methoxy-D3)benzonitrile, also known as 4-methoxybenzonitrile, is an organic compound with the molecular formula C8H7NO. It is a derivative of benzonitrile, where a methoxy group (-OCH3) is attached to the para position of the benzene ring. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemicals .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method for synthesizing 4-methoxybenzonitrile involves the oximating of 4-methoxybenzaldehyde in an organic solvent in the presence of an oximating agent to obtain 4-methoxybenzaldehyde oxime. This intermediate is then dehydrated in the presence of a dehydrating agent to yield 4-methoxybenzonitrile . This “one-pot” method is advantageous due to its high yield and simplicity.
Industrial Production Methods
Industrial production of 4-methoxybenzonitrile often involves the reaction of 4-methoxybenzaldehyde with hydroxylamine hydrochloride (NH2OH·HCl) under mild conditions. The reaction is catalyzed by ionic liquids, which act as co-solvents, catalysts, and phase separation agents. This method is environmentally friendly and allows for easy recovery and recycling of the ionic liquid .
Analyse Des Réactions Chimiques
Types of Reactions
4-methoxybenzonitrile undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 4-methoxybenzoic acid.
Reduction: Reduction can yield 4-methoxybenzylamine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) or other transition metal catalysts.
Major Products Formed
Oxidation: 4-methoxybenzoic acid.
Reduction: 4-methoxybenzylamine.
Substitution: Various substituted benzonitriles depending on the substituent introduced.
Applications De Recherche Scientifique
4-methoxybenzonitrile has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.
Biology: It serves as a building block for the synthesis of biologically active compounds.
Medicine: It is involved in the development of drugs and therapeutic agents.
Industry: It is used in the production of polymers, resins, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 4-methoxybenzonitrile depends on its application. In organic synthesis, it acts as a precursor or intermediate, participating in various chemical reactions to form desired products. The methoxy group and nitrile group play crucial roles in its reactivity, influencing the electron density and stability of the compound .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Cyanoanisole: Similar structure but with a cyano group instead of a methoxy group.
4-Methoxyphenyl cyanide: Another name for 4-methoxybenzonitrile.
4-Anisonitrile: Another name for 4-methoxybenzonitrile.
Uniqueness
4-methoxybenzonitrile is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of the methoxy group at the para position enhances its stability and makes it a valuable intermediate in various synthetic pathways .
Propriétés
Formule moléculaire |
C8H7NO |
|---|---|
Poids moléculaire |
136.17 g/mol |
Nom IUPAC |
4-(trideuteriomethoxy)benzonitrile |
InChI |
InChI=1S/C8H7NO/c1-10-8-4-2-7(6-9)3-5-8/h2-5H,1H3/i1D3 |
Clé InChI |
XDJAAZYHCCRJOK-FIBGUPNXSA-N |
SMILES isomérique |
[2H]C([2H])([2H])OC1=CC=C(C=C1)C#N |
SMILES canonique |
COC1=CC=C(C=C1)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![2,4,5,6-Tetrahydro-1H-cyclobuta[f]inden-3-amine](/img/structure/B14024391.png)





